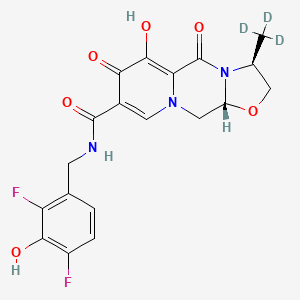
24-Hydroxy Cabotegravir-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
24-Hydroxy Cabotegravir-d3 is a derivative of Cabotegravir, an integrase strand transfer inhibitor used primarily in the treatment and prevention of HIV-1 infection This compound is a modified version of Cabotegravir, where the hydroxyl group is introduced at the 24th position, and deuterium atoms replace three hydrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 24-Hydroxy Cabotegravir-d3 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: The core structure of Cabotegravir is synthesized through a series of reactions, including condensation, cyclization, and functional group transformations.
Introduction of the hydroxyl group: The hydroxyl group is introduced at the 24th position through selective oxidation reactions.
Deuterium incorporation: Deuterium atoms are introduced by using deuterated reagents or solvents during specific steps of the synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control.
化学反应分析
Types of Reactions
24-Hydroxy Cabotegravir-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols.
科学研究应用
24-Hydroxy Cabotegravir-d3 has several scientific research applications:
Pharmacokinetic Studies: The deuterium atoms enhance the metabolic stability, making it useful in studying the pharmacokinetics of Cabotegravir.
HIV Research: As a derivative of Cabotegravir, it is used in research related to HIV treatment and prevention.
Drug Development: The compound is used in the development of new integrase inhibitors with improved properties.
Biological Studies: It is used in studies involving enzyme interactions and metabolic pathways.
作用机制
24-Hydroxy Cabotegravir-d3, like Cabotegravir, inhibits the HIV integrase enzyme. This enzyme is responsible for integrating viral DNA into the host genome, a crucial step in the HIV replication cycle. By inhibiting this enzyme, the compound prevents the replication of the virus. The hydroxyl group and deuterium atoms may influence the binding affinity and metabolic stability, enhancing its efficacy.
相似化合物的比较
Similar Compounds
Dolutegravir: Another integrase inhibitor with a similar mechanism of action.
Raltegravir: An earlier integrase inhibitor used in HIV treatment.
Elvitegravir: A compound with a similar structure and function.
Uniqueness
24-Hydroxy Cabotegravir-d3 is unique due to the presence of the hydroxyl group and deuterium atoms, which enhance its metabolic stability and potentially improve its pharmacokinetic properties compared to other integrase inhibitors.
属性
分子式 |
C19H17F2N3O6 |
|---|---|
分子量 |
424.4 g/mol |
IUPAC 名称 |
(3R,6S)-N-[(2,4-difluoro-3-hydroxyphenyl)methyl]-10-hydroxy-8,11-dioxo-6-(trideuteriomethyl)-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-diene-12-carboxamide |
InChI |
InChI=1S/C19H17F2N3O6/c1-8-7-30-12-6-23-5-10(15(25)17(27)14(23)19(29)24(8)12)18(28)22-4-9-2-3-11(20)16(26)13(9)21/h2-3,5,8,12,26-27H,4,6-7H2,1H3,(H,22,28)/t8-,12+/m0/s1/i1D3 |
InChI 键 |
CLWFOULZANATAV-HYCLGAAASA-N |
手性 SMILES |
[2H]C([2H])([2H])[C@H]1CO[C@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C(=C(C=C4)F)O)F)O |
规范 SMILES |
CC1COC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C(=C(C=C4)F)O)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


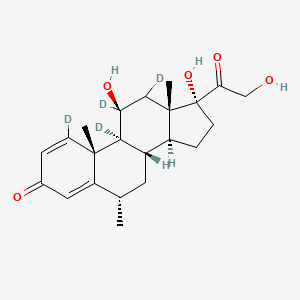


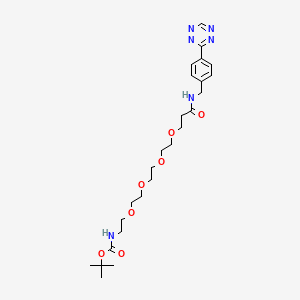
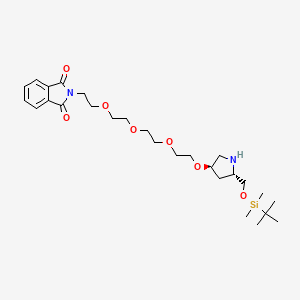
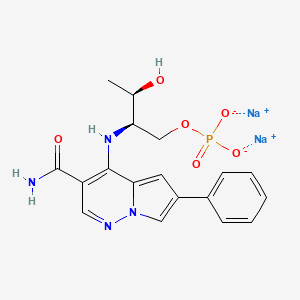
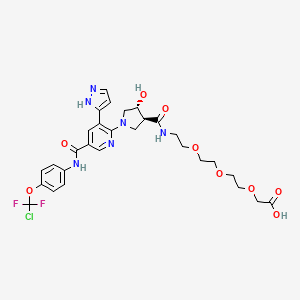
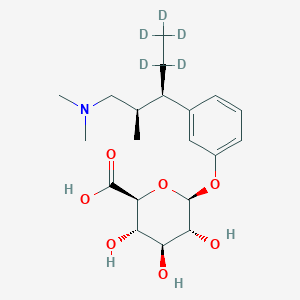
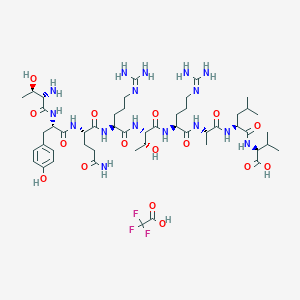

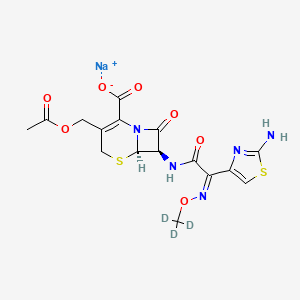
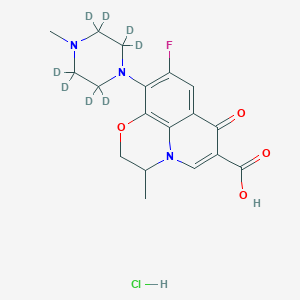
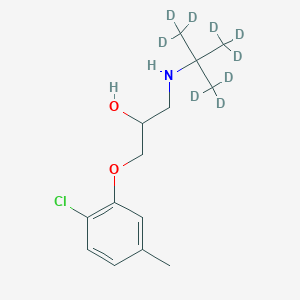
![(NE)-N-[5-[5-[4-[2-(dimethylamino)ethoxy]phenyl]-2-pyridin-4-ylfuran-3-yl]-2,3-dihydroinden-1-ylidene]hydroxylamine](/img/structure/B12424005.png)
